Potent and Selective Inhibition of Benzylamine Oxidase vs. Diamine Oxidase and MAO-B
N,N-Dibenzyl-2-phenylethanamine exhibits a sharp selectivity window among amine oxidase family members. Against benzylamine oxidase from porcine serum, it demonstrates an IC50 of 130 nM, indicating potent inhibition [1]. In stark contrast, its activity against porcine kidney diamine oxidase (IC50 = 1.00E+6 nM, i.e., 1 mM) and rat liver monoamine oxidase B (IC50 > 1.00E+6 nM) is essentially negligible [1]. This >7,600-fold selectivity for benzylamine oxidase over diamine oxidase is a quantifiable differentiation that cannot be assumed for simpler N-benzyl or N-methyl phenethylamine analogs.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | Benzylamine oxidase: 130 nM; Diamine oxidase: 1.00E+6 nM; MAO-B: >1.00E+6 nM |
| Comparator Or Baseline | Comparator: Diamine oxidase (1.00E+6 nM) and MAO-B (>1.00E+6 nM) within the same assay panel |
| Quantified Difference | >7,600-fold higher potency for benzylamine oxidase vs. diamine oxidase |
| Conditions | In vitro enzyme inhibition assays using benzylamine, putrescine, and beta-phenylethylamine as substrates respectively; enzyme sources: porcine serum (benzylamine oxidase), porcine kidney (diamine oxidase), rat liver (MAO-B) |
Why This Matters
Procurement of N,N-dibenzyl-2-phenylethanamine is essential for assays requiring selective modulation of benzylamine oxidase without confounding off-target activity on diamine oxidase or MAO-B.
- [1] BindingDB. BDBM50370602 (CHEMBL538353). Affinity Data for N,N-dibenzyl-2-phenylethanamine. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50370602 View Source
